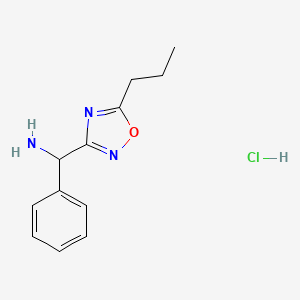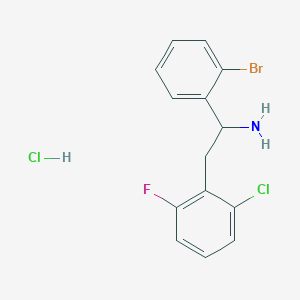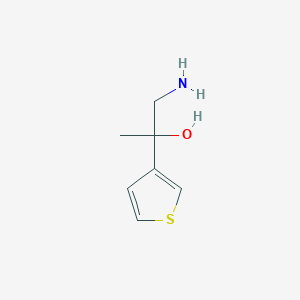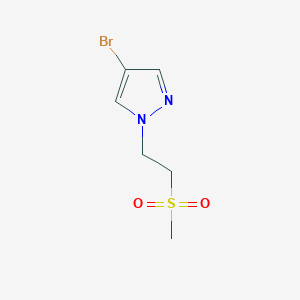![molecular formula C9H13NS B1525522 2-Methyl-3-[(methylsulfanyl)methyl]aniline CAS No. 1179681-32-3](/img/structure/B1525522.png)
2-Methyl-3-[(methylsulfanyl)methyl]aniline
Descripción general
Descripción
“2-Methyl-3-[(methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 1179681-32-3 . It has a molecular weight of 167.27 and its IUPAC name is 2-methyl-3-[(methylsulfanyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-[(methylsulfanyl)methyl]aniline” is 1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Synthesis of Sulfonated Oxindoles : A study by Liu et al. (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines. This reaction proceeds efficiently under mild conditions, demonstrating the utility of anilines in constructing sulfonated oxindoles, which are important in pharmaceutical chemistry (Liu, Zheng, & Wu, 2017).
- Catalysis for Suzuki-Miyaura C-C Coupling : Rao et al. (2014) described the use of a complex derived from 2-(Methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This showcases the compound's role in enhancing eco-friendly synthesis methods (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Environmental Science
- Degradation of Aniline in Wastewater : Research by Liu et al. (2002) investigated the degradation of aniline using a bacterial strain, highlighting the environmental applications of aniline derivatives in bioremediation and wastewater treatment (Liu, Yang, Huang, Zhou, & Liu, 2002).
- Degradation of Pollutants : Wu et al. (2018) explored the use of persulfate activated by rice straw biochar for the degradation of aniline, demonstrating an effective method for removing organic pollutants from water (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Materials Science
- Anti-corrosive Properties : Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel, showcasing the potential of aniline derivatives in corrosion protection (Alam, Mobin, & Aslam, 2016).
Novel Applications
- Antimicrobial Activity : Karcı et al. (2009) synthesized novel heterocyclic disazo dyes from aniline derivatives and studied their antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Karcı, Şener, Yamaç, Şener, & Demirçalı, 2009).
- Fluorescent Sensors : Tian et al. (2015) developed a novel Schiff-base fluorescent sensor for aluminum(III) ions in living cells, using an aniline derivative, which could be a significant tool for biological and environmental monitoring (Tian, Yan, Yang, & Tian, 2015).
Propiedades
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCJZELUPKIFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(methylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



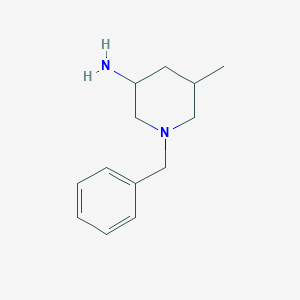
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
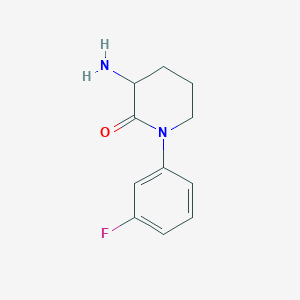
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
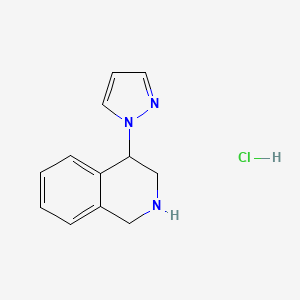
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
